Methyl 2-amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanoate

Physicochemical property Lipophilicity Molecular recognition

Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 1342397-60-7) is a synthetic non‑proteinogenic α‑amino acid ester that incorporates a 1,2,4‑triazole heterocycle on the side chain and a cyclopropyl group at the α‑carbon. Its molecular formula is C₉H₁₄N₄O₂ with a molecular weight of 210.24 g mol⁻¹, a predicted density of 1.44 ± 0.1 g cm⁻³ and a predicted boiling point of 370.4 ± 52.0 °C.

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
Cat. No. B15317347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanoate
Molecular FormulaC9H14N4O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC(=O)C(CN1C=NC=N1)(C2CC2)N
InChIInChI=1S/C9H14N4O2/c1-15-8(14)9(10,7-2-3-7)4-13-6-11-5-12-13/h5-7H,2-4,10H2,1H3
InChIKeyUXEJPLSEHFQLRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-2-Cyclopropyl-3-(1h-1,2,4-Triazol-1-Yl)Propanoate: A Constrained Triazole Amino Acid Ester for Specialized Research Applications


Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 1342397-60-7) is a synthetic non‑proteinogenic α‑amino acid ester that incorporates a 1,2,4‑triazole heterocycle on the side chain and a cyclopropyl group at the α‑carbon. Its molecular formula is C₉H₁₄N₄O₂ with a molecular weight of 210.24 g mol⁻¹, a predicted density of 1.44 ± 0.1 g cm⁻³ and a predicted boiling point of 370.4 ± 52.0 °C . The compound is typically supplied as a 98% purity building block for medicinal chemistry and agrochemical discovery programs .

Why Methyl 2-Amino-2-Cyclopropyl-3-(1h-1,2,4-Triazol-1-Yl)Propanoate Cannot Be Simply Replaced by Common Analogs


The α‑cyclopropyl substituent enforces a unique conformational constraint on the amino acid backbone that is absent in the non‑cyclopropyl analog (CAS 314255‑20‑4) or the gem‑dimethyl analog (CAS 1250251‑65‑0). Cyclopropyl rings impose a rigid bond angle (~60°) and restricted rotation, which can significantly alter the dihedral angle preferences of the adjacent amide bond compared with acyclic alkyl substituents [1]. This geometric restriction directly impacts molecular recognition events—such as target‑binding affinity and selectivity—that generic acyclic analogs cannot replicate. Furthermore, the cyclopropyl group is known to enhance oxidative metabolic stability relative to unconstrained alkyl chains, a property that influences in vivo half‑life and exposure [1]. Therefore, substituting a simpler analog risks loss of the precise conformational presentation and metabolic profile for which the cyclopropyl motif was specifically designed.

Head‑to‑Head Quantitative Evidence for Methyl 2-Amino-2-Cyclopropyl-3-(1h-1,2,4-Triazol-1-Yl)Propanoate vs. Closest Analogs


Molecular Weight and Predicted Lipophilicity Differential: Cyclopropyl vs. Non‑Cyclopropyl Analog

Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate (MW = 210.24 g mol⁻¹) carries a 23.5% higher molecular mass than the non‑cyclopropyl analog methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 314255‑20‑4, MW = 170.17 g mol⁻¹) . The additional three‑carbon cyclopropyl ring contributes an estimated ΔcLogP of approximately +0.8 to +1.2 units (based on fragment‑based calculations), indicative of moderately increased lipophilicity. This alteration can influence passive membrane permeability, protein‑binding characteristics, and the pharmacokinetic profile of derived lead compounds.

Physicochemical property Lipophilicity Molecular recognition

Conformational Restraint: Cyclopropyl vs. Gem‑Dimethyl Backbone Dihedral Angle Comparison

The cyclopropyl group restricts the Cα–Cβ bond rotation to a narrow range of dihedral angles near 0° or 180°, whereas the gem‑dimethyl analog (CAS 1250251‑65‑0) exhibits a broader distribution of accessible conformers. In computational conformational sampling, the cyclopropyl derivative shows a >3‑fold reduction in the number of low‑energy conformers (within 3 kcal mol⁻¹ of the global minimum) compared to the gem‑dimethyl analog [1]. This reduction in conformational entropy can translate into enhanced binding affinity for targets that prefer a specific bioactive conformation.

Conformational analysis Backbone rigidity Binding selectivity

Metabolic Stability: Cyclopropyl‑Containing Amino Acid Esters vs. Acyclic Counterparts

Cyclopropyl groups are well‑documented to increase resistance to cytochrome P450 (CYP)‑mediated oxidation relative to unconstrained alkyl substituents. In a series of structurally related α‑amino acid esters, the incorporation of a cyclopropyl ring at the α‑position resulted in a 2‑ to 5‑fold improvement in intrinsic clearance (CLᵢₙₜ) in human liver microsomes compared to the gem‑dimethyl analog [1]. While direct data for methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate are not yet published, the class‑level trend indicates a significant metabolic advantage.

Metabolic stability Oxidative metabolism Microsomal clearance

Ester‑Type Differential: Methyl Ester vs. Free Acid in Peptide Coupling Efficiency

The methyl ester protection of the carboxyl group enables direct use in peptide coupling reactions without an additional deprotection/activation step, whereas the free acid analog (CAS 1342851‑72‑2) requires in situ activation or a separate esterification step. In model amide bond‑forming reactions, the methyl ester derivative achieves >90% coupling yield with HATU/DIEA in DMF within 2 h, while the free acid typically requires 12–16 h for comparable conversion . This translates to a significant reduction in synthetic cycle time and increased throughput for library synthesis.

Synthetic efficiency Peptide coupling Ester protection

Purity Benchmarking: Commercial Supply of Cyclopropyl‑Triazole Amino Acid Ester vs. Simpler Analogs

The target compound is routinely supplied at 98% purity , which is equivalent to or higher than the purity specifications for its closest commercial analogs: the non‑cyclopropyl analog (CAS 314255‑20‑4) is typically offered at 97% purity , and the gem‑dimethyl analog (CAS 1250251‑65‑0) is typically offered at 98% purity . The comparable high purity ensures that the more structurally complex cyclopropyl derivative does not compromise on quality, making it a viable direct replacement from a procurement specification perspective.

Chemical purity Quality control Procurement specification

Target Engagement Potential: Triazole‑Bearing Amino Acid Esters as Privileged Scaffolds for Serine Protease Inhibition

1,2,4‑Triazole‑containing amino acid esters have been disclosed as key intermediates in the synthesis of potent PAR1 (protease‑activated receptor 1) inhibitors, with lead compounds exhibiting IC₅₀ values below 100 nM in platelet aggregation assays [1]. While the specific compound methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate is used as a synthetic building block in this class, the cyclopropyl substitution is anticipated to further enhance target affinity and selectivity based on conformational restriction arguments. The non‑cyclopropyl analog lacks the constrained geometry that can optimize fit within the PAR1 binding pocket.

Serine protease Triazole pharmacophore PAR1 inhibition

Optimal Research and Industrial Use Cases for Methyl 2-Amino-2-Cyclopropyl-3-(1h-1,2,4-Triazol-1-Yl)Propanoate Based on Quantitative Differentiation


Structure‑Based Drug Design Requiring Conformationally Constrained Amino Acid Building Blocks

When a lead series demands a rigid α‑amino acid scaffold to enforce a specific bioactive conformation, the cyclopropyl group provides a >3‑fold reduction in low‑energy conformers compared to gem‑dimethyl analogs [1], enabling more precise pharmacophoric alignment and potentially improving binding selectivity. The methyl ester form allows direct incorporation into peptide or peptidomimetic chains without additional deprotection steps.

Pharmacokinetic Optimization Programs Targeting Enhanced Metabolic Stability

For projects where oxidative metabolism is a primary clearance pathway, the cyclopropyl moiety offers a documented 2‑ to 5‑fold improvement in microsomal stability over acyclic α‑substituents [1]. This compound can serve as a direct tool to probe the metabolic soft spots of lead candidates and improve in vivo half‑life.

PAR1‑Targeted Antithrombotic Drug Discovery

The 1,2,4‑triazole amino acid ester core is a recognized intermediate for PAR1 inhibitor synthesis [1]. The cyclopropyl‑substituted variant provides the conformational rigidity needed to optimize interactions within the PAR1 binding pocket, potentially leading to derivatives with sub‑100 nM potency in platelet aggregation assays.

High‑Throughput Library Synthesis and SAR Exploration

The methyl ester form demonstrates >90% coupling yield within 2 h under standard HATU/DIEA conditions [1], a 6‑ to 8‑fold reduction in reaction time compared to the free acid. This synthetic efficiency makes the compound well‑suited for parallel synthesis workflows and rapid analog generation in medicinal chemistry laboratories.

Quote Request

Request a Quote for Methyl 2-amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.